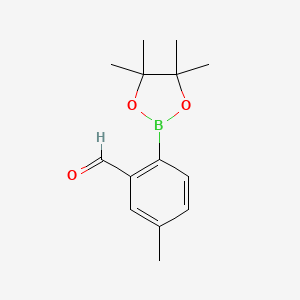

2-Formyl-4-methylphenylboronic acid pinacol ester

Beschreibung

BenchChem offers high-quality 2-Formyl-4-methylphenylboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-4-methylphenylboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-6-7-12(11(8-10)9-16)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPOYQRFEVWRJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure analysis of 2-Formyl-4-methylphenylboronic acid pinacol ester

Topic: Chemical Structure Analysis of 2-Formyl-4-methylphenylboronic Acid Pinacol Ester Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Structural Dynamics, Stability Profiles, and Synthetic Utility

Executive Summary: The Bifunctional "Janus" Scaffold

In the landscape of organoboron chemistry, 2-Formyl-4-methylphenylboronic acid pinacol ester represents a high-value, bifunctional building block. Unlike standard aryl boronic esters used solely for cross-coupling, this molecule possesses an ortho-formyl group relative to the boronate. This specific geometric arrangement introduces a "Janus" character:

-

The Synthetic Handle: The pinacol boronate (Bpin) enables Suzuki-Miyaura cross-coupling.[1]

-

The Reactive Core: The ortho-aldehyde (CHO) allows for condensation, reduction, or reductive amination.

-

The Latent Heterocycle: The proximity of the electrophilic boron and the nucleophilic carbonyl oxygen creates a predisposition for cyclization into benzoxaboroles , a privileged scaffold in modern antimicrobial drug discovery (e.g., Tavaborole, Crisaborole).

This guide analyzes the structural integrity, spectroscopic signature, and handling protocols required to maximize the utility of this compound.

Structural Elucidation & Spectroscopic Signature

Accurate identification of this molecule requires distinguishing it from its hydrolysis products and regioisomers.

2.1 NMR Spectroscopy Analysis

The presence of the electron-donating methyl group at the C4 position and the electron-withdrawing formyl group at C2 creates a distinct splitting pattern.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment & Structural Insight |

| 10.3 - 10.5 | Singlet (1H) | Aldehyde (CHO). Highly deshielded. Absence indicates oxidation to acid or reduction. | |

| 7.6 - 7.8 | Doublet (1H) | Ar-H (C6). Ortho to the Bpin group. | |

| 7.4 - 7.5 | Singlet (1H) | Ar-H (C3). Ortho to the CHO group. Deshielded by the carbonyl anisotropy. | |

| 7.2 - 7.3 | Doublet (1H) | Ar-H (C5). Meta to Bpin/CHO. | |

| 2.35 - 2.45 | Singlet (3H) | Aryl-Methyl (Ar-CH | |

| 1.35 - 1.38 | Singlet (12H) | Pinacol Methyls. A sharp singlet confirms the ester is intact. Broadening suggests hydrolysis. | |

| ~30 - 34 | Broad Singlet | Tricoordinate Boron. A shift upfield (<20 ppm) would indicate tetrahedral character (boronate anion or complexation). |

2.2 Infrared (IR) & Mass Spectrometry (MS)

-

IR: The diagnostic carbonyl stretch (

) appears at 1690–1700 cm -

MS: The molecular ion

or

The "Ortho Effect" and Stability Profile

The defining feature of this molecule is the interaction between the Lewis-acidic boron and the Lewis-basic carbonyl oxygen.

3.1 Hydrolytic Instability & Cyclization

While pinacol esters are generally robust, the ortho-formyl group accelerates hydrolysis under aqueous basic conditions.

-

Hydrolysis: The Bpin group hydrolyzes to the free boronic acid [R-B(OH)

]. -

Cyclization: The free boronic acid spontaneously cyclizes with the adjacent aldehyde to form a hydroxybenzoxaborole (hemiacetal form).

Critical Insight: In HPLC analysis using aqueous mobile phases, you may observe two peaks: the intact pinacol ester and the benzoxaborole (hydrolysis product). This is often an artifact of the method, not necessarily sample impurity.

Figure 1: The thermodynamic sink of ortho-formyl boronic acids. Upon hydrolysis, the molecule prefers the cyclic benzoxaborole form over the open boronic acid.

Synthetic Applications

4.1 Benzoxaborole Synthesis (Drug Discovery)

This molecule is a direct precursor to 5-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole.

-

Protocol: Treat the pinacol ester with NaIO

/ NH -

Significance: Benzoxaboroles inhibit aminoacyl-tRNA synthetases (e.g., AN2690/Tavaborole) and PDE4 (Crisaborole).

4.2 Suzuki-Miyaura Cross-Coupling

Using this building block in Suzuki coupling requires specific conditions to prevent side reactions (like Cannizzaro disproportionation of the aldehyde).

Optimized Conditions:

-

Catalyst: Pd(dppf)Cl

or Pd(PPh -

Base: Weak bases are preferred (K

PO -

Solvent: Dioxane/Water (9:1) or Toluene.

Figure 2: Strategic workflow for Suzuki coupling. The choice of weak base is critical to preserve the aldehyde functionality.

Experimental Protocols

5.1 Quality Control (HPLC Method)

To accurately assess purity without inducing artificial hydrolysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ester).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 50% B to 95% B over 10 minutes.

-

Note: Avoid unbuffered water or basic mobile phases, which will convert the sample to the benzoxaborole on-column.

5.2 Storage & Handling[1]

-

Atmosphere: Store under Argon/Nitrogen.

-

Temperature: 2–8°C.

-

Sensitivity: Moisture sensitive. The pinacol group is relatively stable, but long-term exposure to humidity will degrade the material to the cyclic hemiacetal.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Adamczyk-Woźniak, L., et al. (2009). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry, 694(22), 3533-3541. Link

-

Baker, S. J., et al. (2011). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690)." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

-

Sandford, C., & Aggarwal, V. K. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Communications.[2] Link

Sources

2-Formyl-4-methylphenylboronic acid pinacol ester molecular weight and formula

A Versatile Scaffold for Directed Biaryl Synthesis and Medicinal Chemistry [1]

Executive Summary

In the landscape of modern drug discovery, 2-Formyl-4-methylphenylboronic acid pinacol ester represents a high-value "bifunctional" scaffold.[1] Unlike simple arylboronates, this compound possesses an ortho-formyl group relative to the boron moiety.[1] This specific geometry enables a unique class of cascade reactions—most notably the Suzuki-Miyaura coupling followed by immediate intramolecular cyclization.[1] This guide details the physicochemical properties, validated synthesis protocols, and strategic applications of this compound in synthesizing polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocycles.

Part 1: Chemical Identity & Physical Properties[1]

Accurate characterization is the bedrock of reproducible synthesis. The following data defines the specific isomer discussed in this guide.

Molecular Specifications

| Property | Specification |

| Chemical Name | 2-Formyl-4-methylphenylboronic acid pinacol ester |

| IUPAC Name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| CAS Number | 1418129-42-6 |

| Molecular Formula | C₁₄H₁₉BO₃ |

| Molecular Weight | 246.11 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water |

| Stability | Moisture sensitive (hydrolyzes to boronic acid); Store at 2–8°C |

Structural Analysis

The molecule consists of a toluene core functionalized at the 2-position with a formyl group and at the 1-position with a pinacol boronate.[1]

-

Electronic Character: The formyl group is electron-withdrawing, potentially increasing the Lewis acidity of the boron center, though the pinacol ester mitigates this compared to the free acid.

-

Steric Environment: The ortho-formyl group provides steric bulk but crucially serves as a "handle" for secondary reactions (e.g., condensation) immediately following cross-coupling.

Part 2: Synthesis Protocol (Miyaura Borylation)

Causality & Logic: Direct formylation of a pre-existing boronate is challenging due to the sensitivity of the C-B bond. The most robust industrial route is the Miyaura Borylation of the corresponding aryl bromide. We utilize 2-Bromo-5-methylbenzaldehyde as the precursor.[1] The aldehyde group is generally tolerated under mild Pd-catalyzed conditions, avoiding the need for acetal protection if anhydrous conditions are strictly maintained.

Reaction Workflow Diagram

Figure 1: Palladium-catalyzed synthesis route via Miyaura Borylation.

Step-by-Step Methodology

Reagents:

-

2-Bromo-5-methylbenzaldehyde (1.0 equiv)[1]

-

Bis(pinacolato)diboron (1.1 equiv)[1]

-

[1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)[1]

-

Potassium Acetate (KOAc) (3.0 equiv)[1]

-

Solvent: Anhydrous 1,4-Dioxane (degassed)[1]

Procedure:

-

Inert Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

-

Charging: Add the aryl bromide, B₂pin₂, and KOAc to the flask.

-

Solvation: Add anhydrous 1,4-dioxane via syringe. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling or phenol formation).

-

Catalyst Addition: Add Pd(dppf)Cl₂ quickly against a positive pressure of Argon.

-

Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes) or HPLC. The bromide starting material should disappear.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Note: Silica gel can be slightly acidic; adding 1% triethylamine to the eluent can prevent protodeboronation during purification.

-

Part 3: Reactivity Profile & Applications

The utility of 2-Formyl-4-methylphenylboronic acid pinacol ester extends beyond simple coupling.[1] It is a "linchpin" reagent for constructing fused ring systems.

Strategic Applications Workflow

Figure 2: Divergent synthetic applications in drug discovery and materials science.

Key Reaction Classes

A. Tandem Suzuki-Aldol Condensation

This is the primary use case.[1] Coupling this boronate with an aryl ketone or aldehyde allows for a subsequent intramolecular aldol condensation.

-

Mechanism: The Suzuki coupling links the two aromatic rings. The ortho-formyl group is then positioned perfectly to react with an ortho-acetyl or alkyl group on the partner ring.[1]

-

Outcome: Rapid access to Phenanthrenes and Polycyclic Aromatic Hydrocarbons (PAHs) used in organic electronics and DNA-intercalating drugs.[1]

B. Reversible Covalent Bonding (Chemical Biology)

The formyl group can be converted to an amine (Pathway B), while retaining the boronic ester.

-

Application: Boronic acids bind reversibly to diols (sugars, ribose). By converting the formyl group to a fluorophore-linked amine, this scaffold becomes a glucose sensor or a targeting moiety for drug delivery systems responsive to reactive oxygen species (ROS).

Part 4: Quality Control & Analytics[1]

To ensure the integrity of the scaffold before use in high-value steps, verify the following:

-

¹H NMR (CDCl₃):

-

Aldehyde (-CHO): Look for a distinct singlet downfield at ~10.0–10.5 ppm .[1]

-

Pinacol Methyls: A strong singlet integrating to 12H at ~1.3–1.4 ppm .

-

Aromatic Region: Three protons. A doublet (H3), a doublet of doublets (H5), and a doublet (H6).

-

Methyl Group: Singlet at ~2.4 ppm .

-

-

Purity Check:

-

Check for the presence of protodeboronated byproduct (3-methylbenzaldehyde).[1] This indicates hydrolysis/instability.

-

Check for boronic acid (broad OH peak, loss of pinacol methyls). If found, the ester can often be regenerated by stirring with pinacol and MgSO₄ in ether.

-

References

-

Manalab . 2-Formyl-4-methylphenylboronic acid pinacol ester Product Data. Retrieved from

-

ChemicalBook . 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester (Analogous Synthesis). Retrieved from [1]

-

Sigma-Aldrich . 2-Formylphenylboronic acid pinacol ester (Base Structure Properties). Retrieved from [1]

-

Organic Chemistry Portal . Suzuki-Miyaura Coupling: Mechanism and Procedures. Retrieved from

-

National Institutes of Health (PubChem) . 4-Formylphenylboronic acid pinacol ester (Isomer Data for Comparison). Retrieved from [1]

Sources

Solubility properties of 2-Formyl-4-methylphenylboronic acid pinacol ester in organic solvents

[1]

Executive Summary

Compound: 2-Formyl-4-methylphenylboronic acid pinacol ester CAS Number: 1418129-42-6 Molecular Formula: C₁₄H₁₉BO₃ Molecular Weight: 246.11 g/mol [1]

This guide details the solubility thermodynamics and kinetic stability of 2-Formyl-4-methylphenylboronic acid pinacol ester , a critical intermediate in Suzuki-Miyaura cross-coupling reactions. While specific gravimetric solubility data for this derivative is often proprietary, its physicochemical behavior follows the predictable "lipophilic ester" profile of arylboronates, modified by the polarity of the ortho-formyl group.

Key Takeaway: This compound exhibits high solubility (>100 g/L) in polar aprotic and chlorinated solvents (THF, DCM, DMF) but requires strict exclusion of moisture in protic media to prevent protodeboronation and acetalization of the aldehyde moiety.

Theoretical Solubility Profile

The solubility of this compound is governed by the competition between the lipophilic pinacol/methyl groups and the polar, Lewis-basic formyl group.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Context |

| Ethereal | THF, 1,4-Dioxane, MTBE | Excellent | Preferred solvents for Suzuki couplings. High solubility ensures homogeneous reaction conditions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for reaction workup, extraction, and transport. |

| Polar Aprotic | DMF, DMSO, DMAc | High | Used for high-temperature couplings. Difficult to remove; may require aqueous wash. |

| Aromatic | Toluene, Xylene | Good | Good solubility at elevated temperatures; useful for azeotropic drying. |

| Aliphatic | Hexanes, Pentane, Heptane | Low to Moderate | Often used as anti-solvents for recrystallization or to wash away non-polar impurities. |

| Protic | Methanol, Ethanol, Water | Variable / Risky | Caution: Soluble, but risks transesterification (solvolysis) of the Bpin ester and hemiacetal formation at the formyl group. |

The "Ortho-Effect" on Solubility

The ortho-formyl group at position 2 introduces a dipole moment that slightly increases solubility in polar solvents compared to the simple 4-methylphenyl Bpin ester. However, it also introduces a risk of intramolecular interaction with the boron center, potentially affecting stability in solution.

Stability & Reactivity in Solution

Solubility cannot be decoupled from stability. The pinacol ester is kinetically stable, but thermodynamic equilibrium shifts in the presence of water or alcohols.

Hydrolysis (Protodeboronation)

In "wet" organic solvents (e.g., commercial grade THF with >500 ppm H₂O), the pinacol ester is in equilibrium with the free boronic acid.

-

Mechanism: Water attacks the boron center, displacing pinacol.

-

Impact: The free boronic acid is often less soluble in non-polar solvents (like hexanes) and may precipitate or undergo trimerization to form boroxines (anhydrides).

Aldehyde Side-Reactions[3]

-

Hemiacetal Formation: In alcohol solvents (MeOH/EtOH), the C-2 formyl group can reversibly form hemiacetals, altering the effective concentration and potentially interfering with stoichiometry.

-

Oxidation: Solutions exposed to air for prolonged periods may see the aldehyde oxidize to the carboxylic acid (2-carboxy-4-methylphenylboronic acid pinacol ester), which drastically changes solubility (becoming more polar).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Use this protocol to determine the precise saturation limit for your specific batch/lot.

-

Preparation: Weigh approx. 100 mg of the compound into a 4 mL vial.

-

Addition: Add the target solvent (e.g., THF) in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Continue addition until the solid/oil fully dissolves and the solution is clear.

-

Calculation:

-

Verification: If undissolved solids remain after 2 mL, filter the supernatant, dry a known volume, and weigh the residue.

Protocol B: Stability Monitoring via ¹H NMR

Essential for validating stock solution shelf-life.

-

Solvent: Dissolve 10 mg of compound in 0.6 mL of typically used deuterated solvent (e.g., THF-d8 or CDCl₃).

-

Baseline Scan (t=0): Acquire a ¹H NMR spectrum immediately.

-

Key Signals: Pinacol methyls (~1.3 ppm, singlet, 12H), Formyl proton (~10.0-10.5 ppm, singlet, 1H), Methyl group (~2.3 ppm, singlet, 3H).

-

-

Stress Test: Add 10 µL of D₂O (to simulate wet conditions) or allow to stand at room temperature.

-

Time-Point Scans: Acquire spectra at 1h, 4h, and 24h.

-

Analysis: Look for the appearance of free pinacol (shift in methyl signal) or boronic acid peaks. Any new peaks near the aldehyde signal suggest oxidation or acetal formation.

Decision Workflows (Visualization)

Solvent Selection Strategy

This decision tree guides the selection of the optimal solvent based on the process stage.

Figure 1: Solvent selection logic based on the operational phase of the experiment.

Stability & Degradation Pathways

Understanding how solubility changes upon degradation is crucial for troubleshooting precipitation issues.

Figure 2: Primary degradation pathways affecting solubility profile. Note that the free boronic acid is significantly less soluble in non-polar solvents than the parent ester.

References

-

ChemicalBook. 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester Properties (Analogous Structure Data). Retrieved from

-

Boron Molecular. General Handling of Arylboronic Esters. Retrieved from

-

Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction Guide. Retrieved from

-

Frontier Specialty Chemicals. 5-Formyl-2-methylphenylboronic acid pinacol ester (Isomer Data). Retrieved from

-

BenchChem. Stability of Boronic Acid Pinacol Esters in Protic Solvents. Retrieved from

1H NMR spectral data for 2-Formyl-4-methylphenylboronic acid pinacol ester

[1]

Executive Summary

2-Formyl-4-methylphenylboronic acid pinacol ester (CAS: 1418129-42-6 ) is a bifunctional organoboron building block featuring an electrophilic aldehyde handle and a nucleophilic boronic ester moiety. This "ortho-formyl" substitution pattern is synthetically valuable for accessing isoquinolines, benzoxaboroles, and heterocycles via cascade cyclization.

The spectral signature is characterized by a distinctive deshielded aldehyde proton, a specific aromatic coupling pattern (singlet + AB system), and the diagnostic pinacol methyl singlet.

Chemical Structure & Numbering Logic

To ensure accurate peak assignment, we utilize the Benzaldehyde numbering priority (CHO = C1) for the spectral analysis, which aligns with common IUPAC conventions for formyl-substituted arenes.

-

Systematic Name: 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde[1]

-

Formula:

-

Molecular Weight: 246.11 g/mol

Structural Connectivity Analysis

-

C1 (CHO): Aldehyde carbon.

-

C2 (Bpin): Boronic ester attached ortho to the aldehyde.

-

C5 (Methyl): Methyl group attached meta to the aldehyde (para to the boron).

-

Proton Environment:

-

H6 (Ortho to CHO): Isolated between the aldehyde (C1) and methyl (C5). Appears as a Singlet .

-

H3 (Ortho to Bpin): Adjacent to C4. Appears as a Doublet .

-

H4 (Meta to Bpin): Adjacent to C3 and C5(Me). Appears as a Doublet (ortho-coupled to H3).

-

1H NMR Spectral Data (400 MHz, CDCl3)

The following data represents the standard chemical shifts observed in deuterochloroform (

Summary Table

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 10.55 | Singlet (s) | 1H | - | -CHO | Aldehyde proton (Deshielded by C=O) |

| 7.88 | Doublet (d) | 1H | Ar-H3 | Ortho to Bpin; Deshielded by B-O | |

| 7.72 | Singlet (s) | 1H | - | Ar-H6 | Ortho to CHO; Isolated by Me group |

| 7.35 | Doublet (d) | 1H | Ar-H4 | Meta to Bpin; Ortho to Me | |

| 2.42 | Singlet (s) | 3H | - | Ar-CH3 | Aryl Methyl group |

| 1.38 | Singlet (s) | 12H | - | Bpin-CH3 | Pinacol methyls (4 x CH3) |

Detailed Assignment Analysis

A. The Aldehyde Region (

10.55 ppm)

The aldehyde proton appears significantly downfield, typical for ortho-substituted benzaldehydes. The proximity of the boronic ester (Bpin) at the ortho position can induce a slight deshielding effect relative to unsubstituted benzaldehyde (

B. The Aromatic Region (

7.30 – 7.90 ppm)

The substitution pattern creates a distinct splitting pattern that validates the regiochemistry:

-

H6 (Singlet, ~7.72 ppm): This proton is located between the strongly electron-withdrawing formyl group and the electron-donating methyl group. The lack of an adjacent proton (ortho-neighbor) collapses its signal to a sharp singlet (or very fine meta-doublet). Its downfield shift is driven by the ortho-formyl group.

-

H3 (Doublet, ~7.88 ppm): Located ortho to the boronic ester. Boronic esters are generally weak electron donors by induction but can be pi-acceptors. However, in this scaffold, H3 is often the most deshielded aromatic proton after H6 due to the combined electronic environment of the ring.

-

H4 (Doublet, ~7.35 ppm): This proton is ortho to the methyl group and meta to the boronic ester. The electron-donating nature of the methyl group shields this proton relative to H3 and H6, moving it upfield.

C. The Aliphatic Region (

1.30 – 2.50 ppm)

-

Ar-CH3 (

2.42 ppm): A classic aryl-methyl singlet. -

Pinacol Methyls (

1.38 ppm): The twelve equivalent protons of the pinacol backbone appear as a strong, characteristic singlet. Integration of this peak against the aldehyde proton (12:1 ratio) is the primary method for assessing purity and boronic acid degradation (de-esterification).

Structural Visualization & Logic Pathway

The following diagram illustrates the connectivity and the logical flow of NMR assignment based on coupling constants (

Caption: NMR assignment logic correlating chemical shifts with structural position and electronic environment.

Experimental Protocol for Analysis

To ensure reproducibility and spectral integrity, follow this standardized protocol.

Sample Preparation[3]

-

Solvent Choice: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard.-

Note: Avoid DMSO-

unless necessary, as it may broaden the boronic ester signals due to coordination with the empty p-orbital of Boron.

-

-

Concentration: Dissolve 10–15 mg of the pinacol ester in 0.6 mL of solvent.

-

Critical: Boronic esters can hydrolyze to boronic acids on silica gel or in wet solvents. Ensure the solvent is dry (stored over molecular sieves).

-

-

Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (30° pulse angle)

-

Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for methyl relaxation).

-

Scans (NS): 16 (usually sufficient due to high H count in Bpin/Me).

-

Spectral Width: -2 to 14 ppm (to capture the downfield aldehyde).

Validation Checks

-

Purity Check: Check for the presence of free pinacol (singlet at

1.25 ppm) or hydrolyzed boronic acid (broad OH peaks, often variable). -

Integration: Calibrate the integral of the Pinacol methyls (12H) to 12.00. The Aldehyde proton (1H) should integrate to 1.00 ± 0.05.

References

-

Sigma-Aldrich. 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Product Sheet (CAS 1418129-42-6). Retrieved from

-

ChemicalBook. 2-Formyl-4-methylphenylboronic acid pinacol ester Spectral Data. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: Boronic Acid Esters. Retrieved from

The Reactivity Profile of ortho-Formyl Phenylboronic Acid Pinacol Esters: A Bifunctional Engine for Complex Synthesis and Chemical Biology

Executive Summary: The Logic of Bifunctionality

In modern synthetic chemistry and drug development, the demand for modular, highly functionalized building blocks is paramount. 2-Formylphenylboronic acid pinacol ester (2-FAPE) (CAS: 380151-85-9) stands out as a privileged scaffold due to the strategic ortho-relationship between two orthogonal reactive centers: an electrophilic formyl group and a transmetalating boronic acid pinacol ester (Bpin) [4].

As an Application Scientist, I frequently leverage 2-FAPE not just as a simple reagent, but as a "programmable" node for tandem reactions. The proximity of these two groups enables a sequence of intermolecular bond formations followed immediately by intramolecular cyclizations. This guide deconstructs the electronic causality behind 2-FAPE's reactivity, explores its applications in heterocycle synthesis and chemical biology, and provides field-proven, self-validating protocols for its utilization.

Electronic Causality and Structural Dynamics

To master 2-FAPE, one must understand the interplay between its functional groups:

-

The Pinacol Ester (Bpin) Advantage: Free ortho-formyl boronic acids are notoriously unstable, prone to premature protodeboronation and oligomerization into boroxines. The pinacol ester masks the empty p-orbital of the boron atom through steric shielding and mild oxygen lone-pair donation. This renders 2-FAPE a stable, tractable compound that survives long-term storage and complex reaction conditions[5].

-

Electronic Attenuation: The formyl group is strongly electron-withdrawing. While this makes the aldehyde highly susceptible to nucleophilic attack (e.g., by amines or Grignard reagents), it simultaneously withdraws electron density from the adjacent Bpin group. This electronic depletion slows down the critical transmetalation step in palladium-catalyzed cross-couplings. Consequently, successful Suzuki-Miyaura couplings with 2-FAPE require optimized, electron-rich ligand frameworks (such as dppf or SPhos) to accelerate transmetalation and outcompete side reactions [1].

Ortho-Enabled Tandem Methodologies

Tandem Suzuki-Miyaura and Intramolecular Cyclization

The most powerful application of 2-FAPE is its use in tandem sequences to rapidly construct fused heterocyclic systems, such as quinazolines, isoquinolines, and indazoles, which are ubiquitous in pharmaceutical libraries [1]. By coupling the Bpin group with an aryl halide bearing a nucleophilic appendage (or by introducing a nucleophile in a one-pot sequence), the resulting biaryl intermediate undergoes spontaneous intramolecular condensation with the ortho-formyl group.

Tandem Suzuki-Miyaura and cyclization pathway for heterocycle synthesis.

The Borono-Pschorr Radical Cyclization

A brilliant exploitation of 2-FAPE's bifunctionality is found in the "Borono-Pschorr" reaction for the synthesis of fluorenones. Traditional Pschorr cyclizations rely on dangerous arenediazonium salts. However, research from the Baran laboratory demonstrated that 2-FAPE can be subjected to a direct Grignard addition at the formyl group to yield a secondary alcohol. The Bpin group is then converted to a trifluoroborate salt, which serves as a safe, stable radical precursor. Upon oxidation with Ag⁺/S₂O₈²⁻, a radical cyclization occurs to forge the fluorenone core [2].

Chemical Biology Applications: Polarity & Oxidative Stress Probes

Beyond traditional synthesis, 2-FAPE is a critical modifier in the development of profluorescent probes and advanced nanomaterials. For instance, 2-FAPE is used as a post-modifier for polarity-sensitive carbon dots (PS-CDs). The electron-deficient nature of the 2-FAPE surface modifier dramatically enhances the Intramolecular Charge Transfer (ICT) effect. These customized probes can monitor polarity changes in lipid droplets during pathological processes, including H₂O₂-induced oxidative stress and inflammatory responses [3].

Logic flow of 2-FAPE modified polarity-sensitive carbon dots for cellular imaging.

Self-Validating Experimental Workflows

To ensure high-fidelity results, the following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Selectively couple the Bpin group while preserving the aldehyde for downstream functionalization.

-

Preparation: To an oven-dried Schlenk flask, add 2-FAPE (1.0 equiv), the aryl bromide (1.05 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3.0 equiv).

-

Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand forces a cis-coordination geometry on the palladium center, accelerating reductive elimination and overcoming the electronic deactivation caused by the ortho-formyl group.

-

-

Degassing: Suspend the mixture in a 4:1:1 ratio of Toluene/H₂O/EtOH. Subject the mixture to three freeze-pump-thaw cycles.

-

Causality: Oxygen must be rigorously excluded to prevent the palladium-catalyzed homocoupling of the boronic ester (yielding a biphenyl dialdehyde side product).

-

-

Reaction: Heat the mixture to 80°C under argon for 12 hours.

-

Self-Validation (In-Process Control): Analyze the crude mixture via ¹H NMR. The reaction is successful and complete when the pinacol methyl singlets (δ 1.3–1.4 ppm) disappear, while the diagnostic aldehyde proton singlet (δ 10.0–10.5 ppm) remains strictly intact.

Protocol B: Trifluoroborate Conversion for Borono-Pschorr Cyclization

Objective: Convert the Bpin intermediate (post-Grignard addition) into a radical-ready trifluoroborate salt [2].

-

Reagent Addition: Dissolve the secondary alcohol-Bpin intermediate in a 1:1 mixture of MeOH/H₂O. Add aqueous KHF₂ (4.5 equiv) dropwise at room temperature.

-

Causality: The highly oxophilic boron atom undergoes rapid nucleophilic attack by fluoride ions. The pinacol ligand is displaced, forming the highly stable, tetrahedral trifluoroborate anion (BF₃⁻).

-

-

Azeotropic Removal: Stir for 2 hours, then evaporate the solvent under reduced pressure. Co-evaporate with MeOH/H₂O repeatedly to azeotropically remove the liberated pinacol.

-

Self-Validation (Isolation): The potassium trifluoroborate salt is highly polar and insoluble in non-polar organic solvents. By triturating the crude residue with cold diethyl ether, the unreacted pinacol and organic impurities are washed away, leaving the pure trifluoroborate salt as a white, free-flowing precipitate that is easily isolated by vacuum filtration.

Quantitative Reactivity Matrix

The following table summarizes the expected performance metrics of 2-FAPE across various synthetic paradigms:

| Reaction Paradigm | Key Reagents / Catalysts | Primary Intermediate | Final Product Class | Typical Yield |

| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, Aryl-Br | Biaryl aldehyde | Functionalized Biaryls | 75–95% |

| Tandem Suzuki-Condensation | Pd(OAc)₂, Amidine/Hydrazine | Imine/Hydrazone | Quinazolines, Indazoles | 60–85% |

| Borono-Pschorr Cyclization | 1. Aryl-MgBr 2. KHF₂ 3. Ag⁺ | Trifluoroborate salt | Fluorenones | 50–70% |

| Surface Modification (Probes) | Carbon Dots (CDs), 2-FAPE | ICT-active CD | Polarity-Sensitive Probes | N/A (Functionalization) |

References

- Benchchem. 3,4-Dichloro-2-formylphenylboronic acid - Tandem reactions and Heterocycle Synthesis.

- Lockner, J. W. (Baran Lab, The Scripps Research Institute). Studies in Meroterpenoid Synthesis - Borono-Pschorr Cyclization.

- ResearchGate. Schematic representation of the lipid droplets and cytoplasm imaging with different emission windows and high-fidelity detection of polarity by in situ emission spectrum.

- PubChem (NIH). 2-Formylphenylboronic acid pinacol ester | C13H17BO3 | CID 10977322.

- Sigma-Aldrich. 2-Formylphenylboronic acid pinacol ester 97% 380151-85-9.

Stability of aldehyde groups in boronic acid pinacol esters

Executive Summary

The coexistence of an aldehyde (formyl) group and a boronic acid pinacol ester (Bpin) on the same aromatic scaffold—exemplified by 4-formylphenylboronic acid pinacol ester —presents a unique "dual-reactivity" challenge. While the pinacol ester is designed to mask the boronic acid, the electron-withdrawing nature of the aldehyde significantly alters the stability profile of the C–B bond.

This guide analyzes the stability mechanisms, degradation pathways, and operational protocols required to successfully utilize these reagents in cross-coupling and medicinal chemistry workflows.

Part 1: Chemical Stability Profile

The Electronic "Push-Pull" Destabilization

The stability of aryl boronic esters is heavily influenced by the electronic nature of the aromatic ring.

-

Intrinsic Stability: The pinacol ligand forms a 5-membered dioxaborolane ring, which is kinetically more stable to hydrolysis than the free boronic acid due to the steric bulk and the "chelate effect."

-

The Formyl Factor: The aldehyde group is strongly electron-withdrawing (

). This reduces electron density at the ipso-carbon attached to boron.-

Consequence: This electron deficiency makes the C–B bond more susceptible to nucleophilic attack (by water or base), accelerating protodeboronation —the cleavage of the C–B bond to replace boron with hydrogen.

-

Solid-State vs. Solution Stability

-

Solid State: As a crystalline solid, 4-formylphenyl Bpin is relatively stable if stored under inert atmosphere (Argon) at 2–8°C. It is a combustible solid but does not spontaneously decompose at room temperature.

-

Solution State: In solution, particularly protic or basic solvents, the equilibrium shifts. The presence of water promotes the hydrolysis of the pinacol ester back to the free boronic acid, which is the species that typically undergoes rapid degradation.

Part 2: Degradation Mechanisms & Side Reactions[1]

The failure of reactions involving formyl-Bpin reagents is rarely due to a single pathway. It is usually a competition between three degradation modes:

Protodeboronation (The Primary Killer)

Under the basic conditions required for Suzuki-Miyaura coupling, the hydroxide or alkoxide base attacks the boron atom to form a boronate "ate" complex. While this is the active species for transmetallation, it is also the precursor to protodeboronation.

-

Mechanism: The electron-withdrawing aldehyde stabilizes the developing negative charge on the aromatic ring during the C–B bond cleavage, significantly increasing the rate of deboronation compared to electron-neutral systems (like phenyl-Bpin).

Aldehyde-Specific Side Reactions

The aldehyde group is not innocent under cross-coupling conditions:

-

Cannizzaro Reaction: In the presence of strong bases (e.g., NaOH, KOH), the aldehyde can disproportionate into the corresponding alcohol and carboxylic acid.

-

Aldol Condensation: If the coupling partner or solvent (e.g., acetone) has enolizable protons, the aldehyde will act as an electrophile, leading to oligomerization.

Oxidation

While Bpin is resistant to air oxidation compared to boranes, the C–B bond can still be oxidized by reactive oxygen species or peroxides (often found in uninhibited ethers like THF) to form a phenolic ester (C–O bond), which hydrolyzes to a phenol.

Part 3: Visualization of Pathways

The following diagram maps the competing pathways that a researcher must navigate.

Figure 1: Competing reaction pathways for formyl-functionalized boronic esters. The goal is to maximize the green path (Product) while suppressing the red paths (Degradation).

Part 4: Experimental Protocols & Best Practices

To ensure high yields and reproducibility, the following protocols should be strictly observed.

Storage Protocol

-

Atmosphere: Store under Argon or Nitrogen. Oxygen promotes slow oxidation; moisture promotes hydrolysis.

-

Temperature: 2°C to 8°C (Refrigerated).

-

Container: Tightly sealed glass vials with paraffin film or electrical tape seal.

Optimized Suzuki-Miyaura Coupling Protocol

This protocol minimizes base-mediated degradation of the aldehyde.

| Parameter | Recommendation | Rationale |

| Base | Avoid strong hydroxides (NaOH) to prevent Cannizzaro reactions. Carbonates/phosphates are milder. | |

| Solvent | Dioxane/Water (9:1) or Toluene/Water | A small amount of water is necessary for the mechanism, but excess water promotes hydrolysis. |

| Catalyst | Bidentate ligands stabilize the Pd center and accelerate transmetallation over deboronation. | |

| Temp | 60°C – 80°C | High enough to drive reaction, low enough to minimize thermal deboronation. |

| Additives | None | Avoid exogenous ligands unless screening necessitates. |

Step-by-Step Workflow:

-

Charge: Add Aryl Halide (1.0 equiv), Formyl-Bpin (1.1–1.2 equiv), and Base (2.0 equiv) to the reaction vessel.

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed solvent (e.g., Dioxane/H2O).

-

Catalyst: Add Pd catalyst (0.01–0.05 equiv) under positive Argon flow.

-

Reaction: Heat to 80°C. Monitor by TLC/LCMS every 2 hours.

-

Critical Check: If deboronation (benzaldehyde formation) is observed, lower temperature to 60°C and increase catalyst loading.

-

Purification Strategy

Purification on silica gel can be problematic because the acidic silanols can catalyze hydrolysis or pinacol exchange.

-

Recommendation: If the compound streaks or decomposes on silica, use Boric Acid-Impregnated Silica .

-

Preparation: Mix silica gel with a methanolic solution of boric acid, then remove solvent. This saturates the "active sites" on the silica, preventing the Bpin from sticking or hydrolyzing.

-

Part 5: Advanced Strategy – The Acetal Protection Route

If the aldehyde group causes persistent failure (low yields due to polymerization or base sensitivity), the most robust solution is to protect it as an acetal before the coupling.

Logic: Acetals are stable to base (Suzuki conditions) but labile to acid (workup).

Figure 2: Acetal protection workflow for sensitive aldehyde substrates.

Protocol:

-

Reflux Formyl-Bpin with ethylene glycol (1.2 equiv) and catalytic p-TsOH in toluene with a Dean-Stark trap.

-

Isolate the Acetal-Bpin.

-

Perform Suzuki coupling (the acetal is immune to Cannizzaro/Aldol side reactions).

-

Deprotect with 1M HCl in THF/Water during the workup of the coupling step.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link

-

Oka, N., et al. (2022).[1] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] Organic Letters, 24(18), 3510–3514. Link[1]

-

ChemicalBook. (2023). 4-Formylphenylboronic acid pinacol ester Product Properties and Synthesis. Link

Sources

Literature review of 2-Formyl-4-methylphenylboronic acid pinacol ester synthesis

Executive Summary

This technical guide details the synthesis of 2-Formyl-4-methylphenylboronic acid pinacol ester (CAS: 1418129-42-6), a critical building block in medicinal chemistry.[1] This scaffold serves as a versatile precursor for Suzuki-Miyaura cross-couplings and the construction of fused heterocycles such as isoindolinones and phthalazinones.

The guide prioritizes the Miyaura Borylation as the primary synthetic route due to its functional group tolerance and operational simplicity. A secondary Lithiation-Trapping route is provided for scenarios requiring alternative cost structures or avoiding transition metals.[1]

Structural Analysis & Precursor Selection

Critical Insight: The nomenclature of formyl-phenylboronates is often a source of regioisomeric confusion. Correct precursor selection is paramount.

-

Target Molecule: 2-Formyl-4-methylphenylboronic acid pinacol ester.[1]

-

IUPAC Name: 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-formyl-4-methylbenzene.[1]

-

Structure: The boronate group is defined as position 1. The formyl group is at position 2 (ortho). The methyl group is at position 4 (para to the formyl group, meta to the boronate).

-

-

Required Precursor: 2-Bromo-5-methylbenzaldehyde .[1]

-

Note: Numbering changes upon borylation. In the precursor, the aldehyde is C1, making the bromide C2 and the methyl C5. Upon conversion of the bromide to the boronate (which takes priority C1), the methyl group shifts to position 4 relative to the new parent chain.

-

Warning: Starting with 2-bromo-4-methylbenzaldehyde will yield the incorrect regioisomer (2-Formyl-5-methylphenylboronic acid pinacol ester).[1]

-

Retrosynthetic Analysis

Caption: Retrosynthetic disconnection revealing the necessary aryl bromide precursor.

Method A: Palladium-Catalyzed Miyaura Borylation (Preferred)

This route is the industry standard for research-scale synthesis (100 mg to 50 g).[1] It avoids the need for protecting the aldehyde group, as the mild basic conditions (KOAc) generally prevent Cannizzaro or aldol side reactions.

Mechanistic Rationale

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The use of KOAc is critical; unlike stronger bases (e.g., K2CO3) used in Suzuki couplings, KOAc facilitates the transmetalation of the diboron species without activating the product for premature cross-coupling (oligomerization).

Protocol

Reagents:

-

Substrate: 2-Bromo-5-methylbenzaldehyde (1.0 equiv)[1]

-

Boron Source: Bis(pinacolato)diboron (B2pin2) (1.1 – 1.2 equiv)

-

Base: Potassium Acetate (KOAc), anhydrous (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)[1]

Step-by-Step Procedure:

-

Setup: Charge a dry Schlenk flask or pressure vial with 2-bromo-5-methylbenzaldehyde, B2pin2, KOAc, and Pd(dppf)Cl2·CH2Cl2.[3]

-

Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O2, which poisons the Pd(0) species.

-

Solvation: Add anhydrous 1,4-dioxane via syringe. Concentration should be approx. 0.15 – 0.25 M.

-

Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC or LC-MS.[1]

-

Checkpoint: The starting bromide should disappear. A protodeboronated side product (3-methylbenzaldehyde) may appear if the reaction runs too long or contains moisture.[1]

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

-

Purification: Concentrate the filtrate. Purify via silica gel flash chromatography.

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).[1] The pinacol ester is relatively non-polar.

-

Experimental Data Summary

| Parameter | Specification | Notes |

| Yield | 75% - 90% | Highly dependent on O2 exclusion.[1] |

| Time | 4 - 12 Hours | Monitor conversion to avoid deboronation.[1] |

| Temp | 80 - 90 °C | Higher temps increase homocoupling risk.[1] |

| Scale | mg to kg | Scalable with proper heat transfer management. |

Method B: Lithiation-Trapping (Alternative)

This route is reserved for cases where palladium contamination must be strictly avoided or cost constraints prohibit the use of Pd catalysts. It requires protection of the aldehyde to prevent nucleophilic attack by the organolithium species.

Workflow Diagram

Caption: Four-step lithiation sequence requiring aldehyde protection.

Protocol Overview:

-

Protection: Reflux starting material with ethylene glycol and catalytic p-TsOH in toluene (Dean-Stark trap) to form the dioxolane.[1]

-

Lithiation: Treat the protected aryl bromide with n-BuLi in THF at -78 °C.

-

Trapping: Add Isopropoxyboronic acid pinacol ester (iPrOBpin) or B(OiPr)3 followed by pinacol.

-

Deprotection: Treat with dilute HCl to remove the acetal.

-

Risk:[1] Acidic hydrolysis can sometimes cleave the C-B bond or hydrolyze the pinacol ester to the free boronic acid. Method A is generally superior for the ester product.

-

Quality Control & Troubleshooting

Analytical Characterization (Expected)

-

1H NMR (CDCl3): Look for the characteristic aldehyde proton singlet (~10.5 ppm) and the pinacol methyls (singlet, 12H, ~1.3 ppm). The aromatic region should show an ABX or substituted pattern consistent with 1,2,4-substitution.

-

11B NMR: Broad singlet around 30-34 ppm, characteristic of aryl boronate esters.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning (O2) | Degas solvents thoroughly; ensure inert atmosphere.[1] |

| Protodeboronation | Moisture in solvent | Use anhydrous dioxane; add molecular sieves. |

| Homocoupling | Base too strong / High Temp | Stick to KOAc; do not exceed 95°C. |

| Aldehyde Reduction | Pd-hydride species | Reduce reaction time; ensure anhydrous conditions.[1] |

References

-

Miyaura Borylation Foundation: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Aldehyde Tolerance in Borylation: Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). Palladium-catalyzed borylation of aryl mesylates and tosylates.[1] Chemistry – A European Journal, 17(25), 6913-6917.[1] Link

-

Precursor Synthesis (2-Bromo-5-methylbenzaldehyde): Organic Syntheses, Coll.[1] Vol. 5, p.139 (1973); Vol. 46, p.13 (1966). (Describes the analogous 2-bromo-4-methyl isomer preparation, applicable here). Link

-

Application in Heterocycle Synthesis: Uno, T., et al. (2015). Optimization of 2-Formylphenylboronic Acid Derivatives for One-Pot Synthesis of Isoindolinones. Bioorganic & Medicinal Chemistry. (Contextualizing the utility of the scaffold).

Sources

Physical properties and melting point of 2-Formyl-4-methylphenylboronic acid pinacol ester

This guide details the physical properties, synthesis, and application of 2-Formyl-4-methylphenylboronic acid pinacol ester (CAS 1418129-42-6), a critical organoboron intermediate used in medicinal chemistry for constructing biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1]

CAS 1418129-42-6 | Modular Synthesis & Application Profile[1][2]

Executive Summary

2-Formyl-4-methylphenylboronic acid pinacol ester is a bifunctional building block featuring an electrophilic aldehyde and a nucleophilic boronate ester.[1] Its unique ortho-formyl substitution pattern makes it a strategic precursor for synthesizing polycyclic heterocycles (e.g., isoquinolines, phthalazines) and complex biaryl drug candidates.[1] This guide provides a validated synthesis protocol, physical property analysis, and handling standards to ensure reproducibility in high-throughput optimization.

Chemical Identity & Structural Analysis

| Parameter | Technical Specification |

| Systematic Name | 5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

| Common Name | 2-Formyl-4-methylphenylboronic acid pinacol ester |

| CAS Number | 1418129-42-6 |

| Molecular Formula | |

| Molecular Weight | 246.11 g/mol |

| SMILES | CC1=CC(C=O)=C(B2OC(C)(C)C(C)(C)O2)C=C1 |

| Structural Features | [1][2][3][4][5][6][7][8][9] • Boronate Ester: Stable pinacol motif for Suzuki coupling.[6]• Aldehyde (C-2): Ortho-positioned for cyclization/condensation.[1]• Methyl (C-4): Electronic donor; lipophilic handle.[1] |

Physical Properties & Melting Point Analysis

Accurate characterization is vital for quality control. While many boronic esters are oils, the ortho-formyl group often induces crystallinity through weak intramolecular interactions.[1]

Core Physical Data

| Property | Value / Observation | Notes |

| Physical State | Low-melting Solid or Viscous Oil | Highly dependent on purity.[1] Crude material often presents as an amber oil; recrystallized material is an off-white solid.[1] |

| Melting Point | ~45 – 55 °C (Estimated) | Note: Specific experimental MP is rarely reported in open literature for this CAS.[1] Analogs (e.g., 4-formyl isomer) melt at 59–63 °C. |

| Boiling Point | 360.5 ± 42.0 °C (Predicted) | At 760 mmHg.[1] Do not distill at atmospheric pressure due to decomposition risk. |

| Density | 1.08 ± 0.1 g/cm³ | Predicted at 20 °C. |

| Solubility | High: DCM, EtOAc, THF, DMSO.Low: Water, Hexanes (cold).[1] | Hydrolytically unstable in aqueous base over time. |

Stability Profile

-

Hydrolysis: The pinacol ester is relatively stable compared to the free boronic acid but will hydrolyze to the boronic acid (2-Formyl-4-methylphenylboronic acid) in the presence of aqueous acid or base.[1]

-

Oxidation: The aldehyde is susceptible to oxidation to the carboxylic acid upon prolonged exposure to air. Store under Argon/Nitrogen.

Validated Synthesis Protocol

Methodology: Miyaura Borylation Reaction Type: Palladium-Catalyzed Cross-Coupling Precursor: 2-Bromo-5-methylbenzaldehyde[1]

This protocol utilizes the Miyaura borylation of the corresponding aryl bromide. This route is preferred over lithiation/boronation due to the sensitivity of the aldehyde group to organolithium reagents.

Reagents & Stoichiometry

-

Substrate: 2-Bromo-5-methylbenzaldehyde (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) (1.1 equiv)[1] -

Catalyst:

(3-5 mol%)[1] -

Base: Potassium Acetate (KOAc) (3.0 equiv) – Anhydrous is critical.[1]

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow

-

Inert Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of

. -

Charging: Add 2-Bromo-5-methylbenzaldehyde,

, and KOAc. -

Degassing: Add anhydrous 1,4-dioxane. Sparge with

for 15 minutes to remove dissolved -

Catalyst Addition: Add

quickly against positive -

Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes). The product typically runs slightly more polar than the bromide.

-

Workup:

-

Purification:

-

Flash Chromatography: Silica gel; Gradient 0%

10% EtOAc in Hexanes. -

Note: Silica gel can induce slight hydrolysis; rapid elution is recommended.

-

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle for the synthesis of the target compound, highlighting the critical oxidative addition and reductive elimination steps.

Caption: Catalytic cycle for the Pd-mediated Miyaura borylation of 2-bromo-5-methylbenzaldehyde.

Applications in Drug Discovery

The 2-Formyl-4-methylphenylboronic acid pinacol ester is a "linchpin" intermediate.[1] Its dual functionality allows for sequential or cascade reactions:

-

Suzuki-Miyaura Coupling: The boronate ester reacts with aryl halides to form biaryls.[1]

-

Condensation/Cyclization: The ortho-aldehyde can immediately condense with amines or hydrazines on the coupling partner to form heterocycles.[1]

Example Workflow: Isoquinoline Synthesis

-

Step 1: Suzuki coupling with an

-amino aryl halide.[1] -

Step 2: Intramolecular condensation of the amine with the aldehyde.

-

Result: Rapid assembly of the isoquinoline core, a frequent pharmacophore in kinase inhibitors.[1]

Handling, Safety & Storage

| Hazard Class | Warning | Protocol |

| Skin/Eye Irritant | H315, H319 | Wear nitrile gloves and safety goggles.[1] Wash immediately upon contact. |

| Storage | Moisture Sensitive | Store at 2–8 °C under inert atmosphere (Argon). Seal cap with Parafilm. |

| Stability | Hydrolysis Risk | Avoid prolonged exposure to open air.[8] Re-purify if aldehyde peak (CHO) diminishes in NMR. |

References

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[1] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510.[1] Link[1]

-

PubChem Compound Summary. (2023). "2-Formylphenylboronic acid pinacol ester (Analog Data)." National Center for Biotechnology Information. Link[1]

-

Combi-Blocks. (2023). "Product Data: 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester (Structural Analog)." Link

Sources

- 1. well-labs.com [well-labs.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Chloro-2-formyl-4-methylphenylboronic acid pinacol ester CAS#: 2121513-75-3 [m.chemicalbook.com]

- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 7. 6-Methoxy-2-methylbenzo[d]thiazole | 2941-72-2 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 6-Aminosaccharin | C7H6N2O3S | CID 64789 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of o-Formyl Boronic Acids vs. Pinacol Esters

This technical guide provides a comparative analysis of 2-Formyl-4-methylphenylboronic acid and its pinacol ester , focusing on the critical structural and reactivity differences dictated by the ortho-formyl group.[1]

Subject: 2-Formyl-4-methylphenylboronic acid (Free Acid) vs. 2-Formyl-4-methylphenylboronic acid pinacol ester (Bpin) Context: Medicinal Chemistry, Scaffold Synthesis, and Suzuki-Miyaura Cross-Coupling[1]

Executive Summary: The "Benzoxaborole" Factor

For researchers working with 2-Formyl-4-methylphenyl scaffolds, the choice between the free acid and the pinacol ester is not merely a matter of solubility or stability—it is a structural decision.

Unlike typical phenylboronic acids, the free acid of this compound does not exist primarily as the open boronic acid (

The pinacol ester , conversely, "locks" the boron atom, preventing this cyclization. This structural divergence dictates every aspect of their utility, from chromatography to cross-coupling rates.

Structural & Physicochemical Properties[1][2][3]

The Tautomeric Equilibrium (The "Hidden" Cycle)

The most critical feature of the free acid is the intramolecular nucleophilic attack of the formyl oxygen onto the Lewis-acidic boron center.

-

Free Acid: Exists predominantly as the cyclic benzoxaborole in solid state and organic/aqueous mixtures. This reduces its Lewis acidity and alters its solubility profile (more organic-soluble than typical boronic acids).[1]

-

Pinacol Ester: The steric bulk and stability of the pinacol diol chelate prevent the formyl oxygen from coordinating with the boron. It remains an open, monomeric species.[1]

Visualization of Structural Divergence

The following diagram illustrates the equilibrium that plagues the free acid and how the pinacol ester arrests this dynamic.

Figure 1: The free acid exists in equilibrium with its cyclic benzoxaborole form (Green), while the pinacol ester (Blue) locks the structure in the open form.

Comparative Data Table

| Feature | Free Acid (2-Formyl-4-methylphenylboronic acid) | Pinacol Ester (Bpin Derivative) |

| Dominant Structure | Cyclic Benzoxaborole (Hemiacetal) | Open Boronate Ester |

| Chromatography | Streaks on silica (interacts with silanols).[1] | Elutes cleanly (stable, non-polar).[1] |

| Atom Economy | High (Mass: ~163.97 g/mol ).[1] | Lower (Mass: ~246.11 g/mol ).[1] |

| Stability | Prone to dehydration (boroxine) and oxidation.[1] | High oxidative and thermal stability.[1] |

| Solubility | Soluble in polar organics (DMSO, MeOH), water (pH > 8). | Soluble in non-polar organics (DCM, Toluene, THF).[1] |

| Reactivity (Suzuki) | Fast transmetallation (once ring opens).[1] | Slower initiation (requires hydrolysis/activation).[1] |

Synthetic Utility & Reactivity Profiles[1][4]

Suzuki-Miyaura Coupling Mechanics

In Palladium-catalyzed cross-couplings, the transmetallation step requires the formation of a reactive hydroxy-boronate species (

-

Free Acid Pathway: The cyclic benzoxaborole must first ring-open under basic conditions.[1] While this adds a step, the equilibrium is rapid in the presence of aqueous base (e.g.,

or -

Pinacol Ester Pathway: The Bpin unit is sterically bulky.[1][2] For efficient coupling, the pinacol group often must be hydrolyzed in situ to the free acid (or form a reactive ate-complex). This makes the reaction slower to initiate but provides a "slow-release" of the active species, which can reduce homocoupling side reactions.

The "Ortho" Effect & Protodeboronation

The 2-formyl group is electron-withdrawing.[1] Boronic acids with ortho-electron-withdrawing groups are susceptible to protodeboronation (loss of the boron group replaced by hydrogen).[1]

-

Risk: High in the Free Acid form under high heat/strong base.

-

Mitigation: The Pinacol Ester protects the boron center, significantly reducing the rate of protodeboronation during storage and the initial heating phase of reactions.

Experimental Protocols

Protocol A: Synthesis of the Pinacol Ester (Protection)

Use this if you have the acid and need to purify it or store it for long periods.

Reagents:

-

2-Formyl-4-methylphenylboronic acid (1.0 equiv)[1]

-

Pinacol (1.1 equiv)

- (anhydrous, 2.0 equiv)

-

DCM or

(0.2 M concentration)

Procedure:

-

Charge a round-bottom flask with the boronic acid and pinacol.

-

Add solvent (DCM) and stir at Room Temperature (RT).

-

Add anhydrous

to sequester the water produced (driving the equilibrium). -

Stir for 4–12 hours. Monitor by TLC (The ester will have a much higher

than the acid). -

Filter off the

and concentrate the filtrate. -

Purification: The residue can often be used crude or passed through a short silica plug (Hexane/EtOAc 9:1).[1]

Protocol B: Optimized Suzuki Coupling (Using the Pinacol Ester)

Designed for steric hindrance and stability.

Reagents:

-

Aryl Halide (1.0 equiv)

-

2-Formyl-4-methylphenylboronic acid pinacol ester (1.2 equiv)[1]

-

Catalyst:

(3-5 mol%)[1] -

Base:

(3.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)[1]

Workflow:

-

Degassing: Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of this coupling, promoting homocoupling.

-

Assembly: In a reaction vial, combine the Aryl Halide, Pinacol Ester, and Palladium catalyst.

-

Activation: Add the solvent and the aqueous base.

-

Reaction: Heat to 80–90°C.

-

Note: If conversion is slow, the pinacol ester hydrolysis might be rate-limiting.[1] Add 5-10% water to the organic solvent or switch to a stronger base (

) to facilitate the formation of the reactive boronate "ate" complex.

-

Decision Matrix: When to Use Which?

| Scenario | Recommended Form | Rationale |

| Complex Scaffold Synthesis | Pinacol Ester | Allows for silica gel purification of intermediates; compatible with non-aqueous steps.[1] |

| High Throughput Screening | Free Acid | Higher atom economy; often cheaper; faster reaction if stability isn't a factor.[1] |

| Long-term Storage | Pinacol Ester | Prevents trimerization (boroxine formation) and oxidation.[1] |

| Sensitive Substrates | Pinacol Ester | "Slow release" of active boron species minimizes side reactions (homocoupling).[1] |

| Aqueous-Free Coupling | Pinacol Ester | Can be used under anhydrous conditions (e.g., with |

References

-

Benzoxaborole Equilibrium: Luliński, S., et al. (2007).[1][3] "A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles."[1][3][4][5] New Journal of Chemistry.

-

Suzuki Coupling Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[1][6]

-

Stability of Pinacol Esters: Oka, N., et al. (2022).[1][7][8] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[1][7] Organic Letters.

-

Benzoxaboroles in Drug Discovery: Adamczyk-Woźniak, A., et al. (2015).[1] "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews.

Sources

- 1. (2-FLUORO-4-METHYLPHENYL)BORONIC ACID PINACOL ESTER | 1165936-03-7 [sigmaaldrich.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 8. Yoneda Labs [yonedalabs.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols Using 2-Formyl-4-methylphenylboronic Acid Pinacol Ester

Target Audience: Researchers, scientists, and drug development professionals. Compound CAS: 1418129-42-6 | Molecular Formula: C14H19BO3

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the robust formation of carbon-carbon bonds between organoboron species and organohalides under palladium catalysis[1]. When constructing complex, sterically hindered architectures—such as those found in active pharmaceutical ingredients (APIs) and chiral ligands—the choice of the organoboron reagent is critical.

2-Formyl-4-methylphenylboronic acid pinacol ester is a highly versatile bifunctional building block. It features a nucleophilic boronic ester handle for cross-coupling and an electrophilic ortho-formyl group primed for downstream condensation or cyclization. However, ortho-formylphenylboronic acids present unique synthetic challenges:

-

Protodeboronation: Electron-deficient and ortho-substituted arylboronic acids are highly susceptible to competitive protodeboronation (cleavage of the C-B bond) under basic aqueous conditions[2].

-

Cyclic Hemiboronate Formation: Free ortho-formyl boronic acids exist in equilibrium with their cyclic hemiboronate tautomers, which significantly reduces their transmetalation efficiency.

The Pinacol Ester Advantage: Masking the boronic acid as a pinacol (Bpin) ester prevents the formation of unreactive cyclic tautomers and drastically improves the stability of the boronate against protodeborylation[3]. Furthermore, the para-methyl group donates electron density into the aromatic ring, offsetting the electron-withdrawing nature of the formyl group and accelerating the transmetalation step.

Catalytic Cycle & Pathway Visualization

The Suzuki-Miyaura reaction operates through a highly orchestrated catalytic cycle. For sterically hindered substrates like 2-formyl-4-methylphenylboronic acid pinacol ester, the reductive elimination step is often rate-limiting. Therefore, utilizing a palladium catalyst with a large bite-angle ligand (e.g., dppf) forces the intermediate into a geometry that strongly favors the expulsion of the biaryl product.

Figure 1: Suzuki-Miyaura catalytic cycle emphasizing the transmetalation of the Bpin ester.

Reaction Optimization & Quantitative Data

The relative reactivity of the electrophilic coupling partner follows the established trend: R-I > R-Br > R-OTf >> R-Cl [4]. To ensure a self-validating system, researchers must match the catalyst and base to the specific halide being used.

Below is a quantitative summary of optimized reaction conditions for coupling 2-formyl-4-methylphenylboronic acid pinacol ester with various aryl halides.

| Catalyst System | Base | Solvent System | Temp | Typical Yield | Mechanistic Rationale & Notes |

| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq) | 1,4-Dioxane / H₂O (4:1) | 90 °C | 85–95% | Standard Protocol: Large bite angle of dppf accelerates reductive elimination. Ideal for Ar-Br and Ar-I. |

| Pd(PPh₃)₄ (5–10 mol%) | Na₂CO₃ (2.0 eq) | Toluene / EtOH / H₂O (2:1:1) | 80 °C | 75–85% | Classic Conditions: Requires rigorous deoxygenation. Prone to catalyst degradation if heating is prolonged. |

| SPhos Pd G2 (2 mol%) | K₃PO₄ (2.0 eq) | THF / H₂O (10:1) | 65 °C | 90–98% | Mild/Anhydrous: Electron-rich SPhos ligand easily activates unreactive Ar-Cl bonds at lower temperatures. |

Detailed Experimental Protocols

The following protocols are designed as self-validating workflows. In-process controls (TLC/LC-MS) are integrated to verify reaction completion before proceeding to workup.

Protocol A: Standard Biphasic Coupling (For Aryl Bromides/Iodides)

This protocol utilizes Pd(dppf)Cl₂ and is highly scalable, taking advantage of the robust biphasic nature of the solvent system which aids in dissolving both organic substrates and inorganic bases[1].

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-formyl-4-methylphenylboronic acid pinacol ester (1.2 mmol, 1.2 eq), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert Argon or Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen (critical to prevent Pd(0) oxidation).

-

Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized H₂O via syringe. Note: Solvents must be pre-degassed by sparging with Argon for 30 minutes prior to use.

-

Reaction Execution: Place the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.

-

In-Process Validation: After 4 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and analyze via TLC or LC-MS. The reaction is complete when the aryl bromide is fully consumed.

-

Quenching & Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and Water (15 mL). Separate the organic layer and extract the aqueous layer twice more with EtOAc (10 mL).

-

Drying & Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Coupling for Sensitive Substrates (For Aryl Chlorides)

For substrates containing sensitive functional groups or less reactive aryl chlorides, SPhos Pd G2 provides superior oxidative addition kinetics.

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Schlenk conditions, combine the aryl chloride (1.0 mmol), the Bpin ester (1.1 mmol), SPhos Pd G2 (0.02 mmol, 2 mol%), and finely milled anhydrous K₃PO₄ (2.0 mmol).

-

Solvent: Add degassed THF (5.0 mL) and degassed H₂O (0.5 mL).

-

Heating: Stir at 65 °C for 2–8 hours. The lower temperature preserves thermally labile functional groups while the highly active SPhos ligand maintains rapid turnover.

-

Isolation: Follow the identical workup and purification procedure as described in Protocol A.

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Downstream Applications in Drug Development

The ortho-substituted biaryl aldehyde motif generated from this coupling is a crucial scaffold in medicinal chemistry[5]. The proximity of the newly formed biaryl axis to the reactive formyl group allows for rapid, atom-economical synthesis of complex polycyclic systems.

-

Phenanthridines & Isoquinolines: Reductive amination of the formyl group followed by intramolecular cyclization yields highly functionalized nitrogen heterocycles, which are ubiquitous in FDA-approved kinase inhibitors and antimicrobial agents.

-

Chiral Ligands: The steric bulk of the ortho-formyl and para-methyl groups can induce stable axial chirality (atropisomerism) in the biaryl product, making these compounds excellent precursors for proprietary chiral catalysts.

Troubleshooting Guide

-

Issue: High levels of Protodeboronation (De-boronated starting material detected).

-

Causality: Excessive base concentration or prolonged heating without active catalyst turnover.

-

Solution: Switch to a weaker base (e.g., K₃PO₄ instead of NaOH/KOH) or use the anhydrous SPhos Pd G2 protocol to accelerate the coupling rate, outcompeting the degradation pathway.

-

-

Issue: Homocoupling of the Boronic Ester.

-

Causality: Oxygen ingress during the reaction causes oxidative homocoupling of the boronic ester.

-

Solution: Strictly adhere to the freeze-pump-thaw or sparging degassing methods for all solvents. Ensure Schlenk lines are leak-free.

-

References

-

Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia. 1

-

Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." 3

-

National Institutes of Health (PMC). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." 2

-

Benchchem. "A Comparative Guide to the Synthesis of Ortho-Substituted Biaryl Aldehydes."5

-

Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." 4

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Lab Reporter [fishersci.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Reductive amination conditions for 2-Formyl-4-methylphenylboronic acid pinacol ester

Application Note: Chemoselective Reductive Amination of 2-Formyl-4-methylphenylboronic Acid Pinacol Ester

Executive Summary

The functionalization of bifunctional building blocks is a cornerstone of modern drug discovery and materials science. 2-Formyl-4-methylphenylboronic acid pinacol ester possesses two highly versatile, orthogonally reactive handles: an electrophilic aldehyde and a boronic acid pinacol (Bpin) ester. This application note provides an authoritative, self-validating protocol for the chemoselective reductive amination of the formyl group. By carefully selecting the hydride source and reaction conditions, researchers can quantitatively convert the aldehyde into a diverse array of secondary and tertiary amines while strictly preserving the Bpin moiety for downstream cross-coupling applications[1].

Mechanistic Insights & Reagent Selection

-

Steric Shielding: The Bpin group at the ortho position partially shields the aldehyde trajectory. To overcome this, an acid catalyst (e.g., glacial acetic acid) is required to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating imine formation.

-

Chemoselectivity: Strong reducing agents like sodium borohydride (NaBH₄) will indiscriminately reduce the unreacted aldehyde to 2-(hydroxymethyl)-4-methylphenylboronic acid pinacol ester[1]. To prevent this over-reduction, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard. STAB is a mild hydride donor that selectively reduces protonated imines and iminium ions over aldehydes[2].

-

Bpin Integrity: The pinacol ester is robust under mildly acidic and reductive conditions but is highly susceptible to hydrolysis under strong aqueous bases or acids[3]. Therefore, anhydrous halogenated solvents and mild basic quenches are critical to preventing protodeboronation.

Mechanistic pathway of reductive amination for ortho-formylphenylboronic esters.

Reaction Optimization (Quantitative Data)

The following table summarizes the empirical data driving our choice of reagents. STAB in 1,2-Dichloroethane (DCE) provides the optimal balance of high yield and Bpin preservation[4].

| Reducing Agent | Solvent | Additive | Temp | Chemoselectivity (Target Amine Yield) | Bpin Cleavage / Side Products |

| NaBH₄ | MeOH | None | 0 °C | Poor (<10%) | High (Over-reduction to alcohol) |

| NaBH₃CN | MeOH | AcOH (1.0 eq) | RT | Moderate (65-75%) | Moderate (Toxicity, transesterification) |

| NaBH(OAc)₃ | THF | AcOH (1.0 eq) | RT | Good (80-85%) | Low (<5% protodeboronation) |

| NaBH(OAc)₃ | DCE | AcOH (1.0 eq) | RT | Excellent (88-95%) | Trace (<2%) |

Standard Operating Procedure (SOP): Self-Validating Protocol